molecular formula C21H22IN5O2S B11245423 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11245423
M. Wt: 535.4 g/mol
InChI Key: PFOYIDWVCUWCEY-UHFFFAOYSA-N
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Description

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with an iodobenzenesulfonyl group, a methyl group, and a phenylpyrimidinylamine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with the iodobenzenesulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 6-methyl-N-phenylpyrimidin-4-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodobenzenesulfonyl group can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

    2-[4-(4-Chlorophenylsulfonyl)piperazin-1-yl]pyridine-5-boronic acid: Used in various chemical syntheses.

Uniqueness

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodobenzenesulfonyl group, in particular, may provide unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C21H22IN5O2S

Molecular Weight

535.4 g/mol

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C21H22IN5O2S/c1-16-15-20(24-18-5-3-2-4-6-18)25-21(23-16)26-11-13-27(14-12-26)30(28,29)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3,(H,23,24,25)

InChI Key

PFOYIDWVCUWCEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=CC=C4

Origin of Product

United States

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